1,3-Bis[Acryloxymethyl)phenethyl]tetramethyldisiloxane
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Overview
Description
1,3-BIS[(ACRYLOXYMETHYL)PHENETHYL]TETRAMETHYLDISILOXANE is an organosilicon compound with the molecular formula C28H38O5Si2 and a molecular weight of 510.77 g/mol . This compound is known for its unique structure, which includes two acryloxymethyl groups attached to phenethyl groups, linked by a tetramethyldisiloxane backbone. It is primarily used in the field of dental materials due to its favorable properties such as low viscosity and high degree of conversion .
Preparation Methods
The synthesis of 1,3-BIS[(ACRYLOXYMETHYL)PHENETHYL]TETRAMETHYLDISILOXANE involves the reaction of acryloxymethyl phenethyl groups with tetramethyldisiloxane. The reaction conditions typically include the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,3-BIS[(ACRYLOXYMETHYL)PHENETHYL]TETRAMETHYLDISILOXANE undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization, which is initiated by light or heat, to form polymer networks. Common reagents include photoinitiators and thermal initiators.
Hydrolysis: Under certain conditions, the siloxane bonds can be hydrolyzed, leading to the formation of silanols.
Addition Reactions: The acryloxymethyl groups can participate in addition reactions with various nucleophiles.
Scientific Research Applications
1,3-BIS[(ACRYLOXYMETHYL)PHENETHYL]TETRAMETHYLDISILOXANE has several scientific research applications:
Dental Materials: It is used in the formulation of dental composites due to its low polymerization shrinkage and high degree of conversion.
Coatings and Adhesives: Its ability to form strong polymer networks makes it suitable for use in coatings and adhesives.
Biomedical Applications: The compound’s biocompatibility allows for potential use in biomedical devices and materials.
Mechanism of Action
The mechanism of action of 1,3-BIS[(ACRYLOXYMETHYL)PHENETHYL]TETRAMETHYLDISILOXANE primarily involves its ability to undergo polymerization. The acryloxymethyl groups react with initiators to form free radicals, which then propagate to form long polymer chains. This process is crucial in dental materials, where the formation of a strong polymer network is essential for durability and performance .
Comparison with Similar Compounds
1,3-BIS[(ACRYLOXYMETHYL)PHENETHYL]TETRAMETHYLDISILOXANE can be compared with other organosilicon compounds such as:
Bis-GMA (Bisphenol A-Glycidyl Methacrylate): Commonly used in dental composites, Bis-GMA has higher viscosity compared to 1,3-BIS[(ACRYLOXYMETHYL)PHENETHYL]TETRAMETHYLDISILOXANE.
TEGDMA (Triethylene Glycol Dimethacrylate): Another dental monomer, TEGDMA has lower molecular weight and higher polymerization shrinkage compared to 1,3-BIS[(ACRYLOXYMETHYL)PHENETHYL]TETRAMETHYLDISILOXANE.
Properties
Molecular Formula |
C28H38O5Si2 |
---|---|
Molecular Weight |
510.8 g/mol |
IUPAC Name |
[4-[2-[[dimethyl-[2-[4-(prop-2-enoyloxymethyl)phenyl]ethyl]silyl]oxy-dimethylsilyl]ethyl]phenyl]methyl prop-2-enoate |
InChI |
InChI=1S/C28H38O5Si2/c1-7-27(29)31-21-25-13-9-23(10-14-25)17-19-34(3,4)33-35(5,6)20-18-24-11-15-26(16-12-24)22-32-28(30)8-2/h7-16H,1-2,17-22H2,3-6H3 |
InChI Key |
MXNQCHKMKWZSTB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCC1=CC=C(C=C1)COC(=O)C=C)O[Si](C)(C)CCC2=CC=C(C=C2)COC(=O)C=C |
Origin of Product |
United States |
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